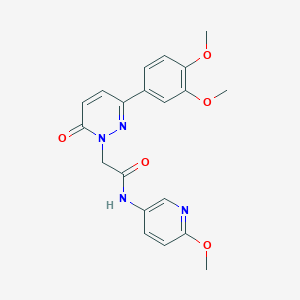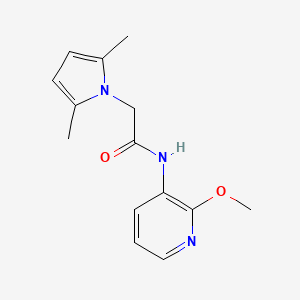![molecular formula C13H13N5O2 B10997897 N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10997897.png)
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound that features a combination of furan, triazole, and pyrrole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the individual heterocyclic components. For instance, the furan ring can be synthesized from furan-2-carboxylic acid hydrazide . The triazole ring is often formed through cyclization reactions involving hydrazides and other nitrogen-containing precursors . The final step involves coupling these heterocycles under specific conditions, such as using potassium hydroxide in ethanol under reflux .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include using continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, would be essential for sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione, while reduction of the triazole ring can yield dihydrotriazoles .
Scientific Research Applications
N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the furan and pyrrole rings can interact with cellular membranes and proteins . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Furyl)-1H-1,2,4-triazol-5-amine
- (3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of three different heterocyclic rings, which confer a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13N5O2 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C13H13N5O2/c19-11(5-8-18-6-1-2-7-18)14-13-15-12(16-17-13)10-4-3-9-20-10/h1-4,6-7,9H,5,8H2,(H2,14,15,16,17,19) |
InChI Key |
KIEUFDHBKIUXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCC(=O)NC2=NNC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide](/img/structure/B10997818.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B10997820.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10997826.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B10997837.png)
![4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B10997843.png)
![1,3-dimethyl-6-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10997847.png)
![N-(2,4-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997856.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B10997862.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10997869.png)
![4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10997875.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10997889.png)
![N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10997903.png)
